3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJSEJEYXGIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine derivatives with trifluoroethylating agents. One common method involves the use of 2,2,2-trifluoroethyl formate as a reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require moderate temperatures and can be completed within a few hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
-
Mechanism : Protonation of the ester carbonyl activates it for nucleophilic attack by water, followed by elimination of tert-butanol.
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Applications : Used in prodrug activation, where the ester is hydrolyzed in vivo to release the bioactive carboxylic acid .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the piperazine ring remains intact under mild conditions:
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Challenges : The electron-withdrawing trifluoroethyl group may slow reduction kinetics compared to non-fluorinated analogs.
Nucleophilic Substitution at the Piperazine Ring
The secondary amines in the piperazine ring can participate in alkylation or acylation after deprotection of the tert-butyl ester:
| Reaction | Reagents | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | Formation of N-acetyl-piperazine derivative . |
| Alkylation |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its unique structural features:
- Biological Activity : Preliminary studies indicate that 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester may interact with various biological targets, suggesting potential as a drug candidate .
- Binding Affinity Studies : Interaction studies have explored its binding affinity with receptors and enzymes relevant to disease pathways. These investigations are crucial for understanding its mechanism of action and therapeutic potential .
Drug Development
The compound's distinct trifluoroethyl substitution contributes to its unique biological profile, making it a candidate for further exploration in drug discovery:
- Analog Development : Researchers are interested in synthesizing analogs of this compound to enhance its biological activity or reduce side effects. The modification of the piperazine ring or the ester group can yield compounds with improved pharmacological properties .
Agrochemicals and Material Science
Beyond medicinal chemistry, there is potential for applications in agrochemicals and materials science:
- Research into New Materials : The unique properties of fluorinated compounds often lead to new materials with desirable characteristics such as increased stability and resistance to degradation.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in various research contexts:
- Antimicrobial Activity : A study investigated the antimicrobial properties of related piperazine derivatives and suggested that modifications like trifluoroethyl substitution could enhance efficacy against specific pathogens.
- Cancer Research : Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression has shown promise, indicating a need for further exploration into its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)piperidine-1-carboxylic acid tert-butyl ester
- 3-(2,2,2-Trifluoroethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(2,2,2-Trifluoroethyl)morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester offers unique advantages due to the presence of the piperazine ring, which can provide additional sites for functionalization and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and resistance to enzymatic degradation .
Biological Activity
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 886766-19-4) is a piperazine derivative notable for its potential biological activities. The incorporation of trifluoroethyl groups is known to enhance lipophilicity and influence the pharmacokinetic properties of compounds, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The biological activity of piperazine derivatives generally involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The trifluoroethyl group may enhance binding affinity and selectivity for specific receptors. Research indicates that piperazine compounds can act as:
- Serotonin Receptor Modulators : Affecting serotonin transporter (SERT) activity and receptor subtypes (5-HT1A, 5-HT3) .
- Antiparasitic Agents : Some piperazine derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria .
Antiparasitic Activity
A study evaluating various piperazine analogs highlighted that modifications in structure significantly influenced their antiparasitic potency. For instance, compounds with trifluoromethyl substitutions exhibited enhanced activity against P. falciparum with EC50 values ranging from 0.004 to 0.177 μM depending on the specific structural modifications .
Neurotransmitter Interaction
Research into the interaction of piperazine derivatives with serotonin receptors has shown that compounds can function as:
- Antidepressants : By blocking SERT and activating 5-HT receptors, thus increasing serotonin levels in synaptic clefts .
- Cognitive Enhancers : Some derivatives have been associated with improved cognitive function in animal models.
Case Studies
- Antidepressant Efficacy :
- Antiparasitic Research :
Summary of Findings
The biological activity of this compound demonstrates promising potential across multiple therapeutic areas:
| Activity Type | Observed Effects | EC50 (μM) |
|---|---|---|
| Antiparasitic | Inhibition of P. falciparum | 0.004 - 0.177 |
| Antidepressant | Modulation of serotonin receptors | Not specified |
| Cognitive Enhancement | Improved performance in behavioral tests | Not specified |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DCM | THF |
| Base | Triethylamine | Potassium carbonate |
| Reaction Time | 12–24 h | 6–8 h |
| Yield | 65–75% | 80–85% |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, trifluoroethyl CF₃-coupled protons as a quartet near 3.5–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) at ~155 ppm and CF₃ carbon at ~125 ppm (quartet due to J-CF coupling) .
Mass Spectrometry (MS): - High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 268.28 (C₁₁H₁₉F₃N₂O₂) .
Infrared (IR) Spectroscopy : - Stretching vibrations for C=O (1720–1680 cm⁻¹) and C-F (1250–1100 cm⁻¹) confirm functional groups .
Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?
Chiral resolution or asymmetric synthesis is critical for enantiopure products:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure tert-butyl piperazine-1-carboxylate derivatives) .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) .
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers .
Q. Table 2: Enantiomeric Optimization Strategies
| Strategy | ee Achieved | Key Reference |
|---|---|---|
| Chiral HPLC | 99% | |
| Asymmetric Catalysis | 92% | |
| Enzymatic Resolution | 85% |
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?
Discrepancies in IC₅₀ values or receptor binding profiles may arise from:
- Variability in Purity : Validate compound purity (>95%) via HPLC and elemental analysis before assays .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1 for GPCR studies) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and radioligand binding assays to confirm target engagement .
Q. Example Workflow :
Re-synthesize compound under controlled conditions .
Characterize purity (NMR, HPLC) .
Repeat assays in triplicate using standardized protocols .
Basic: How does the trifluoroethyl substituent influence the compound’s physicochemical properties?
- Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
- Solubility : Aqueous solubility decreases (0.5–1.2 mg/mL in PBS), necessitating co-solvents like DMSO for in vitro studies .
Advanced: What computational methods are used to predict the compound’s binding mode to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with receptors (e.g., serotonin 5-HT₂A) .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG) with <2 kcal/mol error .
Key Finding : The trifluoroethyl group forms hydrophobic contacts with Leu 3.28 and Phe 6.51 in 5-HT₂A, explaining its high selectivity .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Stability Data :
- Half-life : >2 years under recommended conditions .
- Degradation Products : Hydrolysis yields 3-(2,2,2-trifluoroethyl)piperazine and CO₂ .
Advanced: How can substituent effects on the piperazine ring be systematically studied to enhance pharmacological activity?
- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, phenyl, halogen) at positions 2, 3, and 4 of the piperazine ring .
- In Silico Screening : QSAR models predict bioactivity cliffs and optimize substituent size/electrostatics .
- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .
Q. Table 3: Substituent Effects on 5-HT₂A Binding (IC₅₀)
| Substituent | IC₅₀ (nM) |
|---|---|
| Trifluoroethyl (R) | 12 ± 1.5 |
| Methyl | 450 ± 30 |
| Phenyl | 85 ± 8 |
Basic: What analytical methods are used to assess hydrolytic stability of the tert-butyl ester group?
- Kinetic Studies : Monitor ester hydrolysis in PBS (pH 7.4) at 37°C via HPLC .
- Activation Energy : Arrhenius plots (20–50°C) determine Eₐ for degradation .
- Degradation Products : LC-MS identifies 3-(2,2,2-trifluoroethyl)piperazine and CO₂ .
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
- Process Optimization :
- Switch from batch to flow chemistry for better temperature control .
- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Case Study : Scaling from 1 g to 100 g increased yield from 65% to 82% via flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
